Home > Products > Screening Compounds P57042 > N-[(1H-pyrazol-3-yl)methyl]acetamide
N-[(1H-pyrazol-3-yl)methyl]acetamide - 90030-58-3

N-[(1H-pyrazol-3-yl)methyl]acetamide

Catalog Number: EVT-2805841
CAS Number: 90030-58-3
Molecular Formula: C6H9N3O
Molecular Weight: 139.158
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This series of compounds features an ether-based scaffold paired with a sulfone-based head group. These structural modifications led to the development of potent and selective GIRK1/2 activators with improved metabolic stability compared to previously explored urea-based compounds [].

N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1)

  • Compound Description: This compound, abbreviated as L1, features a 5-methyl-1H-pyrazol-3-yl acetamide core structure linked to a 2-aminophenyl group []. L1, along with its metal complexes, exhibited promising antibacterial activity against various bacterial strains, outperforming the well-known antibiotic chloramphenicol in some cases.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24, an aminopyrazole, selectively inhibits CDK5 over CDK2 in cancer cell lines []. It effectively reduces Mcl-1 levels and synergizes with Bcl-2 inhibitors to induce apoptosis in pancreatic cancer cells, demonstrating potential for cancer therapy.

2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20)

  • Compound Description: 29b, also known as MRE2028F20, is a potent and selective A2B adenosine receptor antagonist []. It exhibits high affinity for the human A2B receptor subtype with a Ki of 38 nM while displaying minimal affinity towards A1, A2A, and A3 subtypes.

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (62b, MRE2029F20)

  • Compound Description: MRE2029F20 (62b) is a highly potent and selective A2B adenosine receptor antagonist with a Ki of 5.5 nM for the hA2B receptor [, ]. It effectively antagonizes 5′-N-Ethyl-carboxamidoadenosine-induced cAMP accumulation and phospholipase C activation in both recombinant and native cells expressing A2B receptors.

N-(3,4-dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (72b, MRE2030F20)

  • Compound Description: 72b, also referred to as MRE2030F20, acts as a selective A2B adenosine receptor antagonist, exhibiting high affinity (Ki = 12 nM) for the human A2B receptor and remarkable selectivity over other adenosine receptor subtypes []. Similar to 62b, 72b effectively inhibits the stimulatory effect of NECA in cAMP assays.

4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (4-aminoantipyrine)

  • Compound Description: 4-aminoantipyrine, a pyrazolone derivative, serves as a versatile building block for synthesizing various Schiff base derivatives with distinct hydrogen bonding patterns compared to the parent compound []. These derivatives exhibit diverse inter- and intramolecular interactions, influencing their solid-state packing and potential applications.

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative, acts as a potent Jak2 inhibitor []. It effectively inhibits signaling and proliferation in Jak2 V617F cell lines and demonstrates in vivo efficacy in a TEL-Jak2 model. Its excellent physical properties and preclinical pharmacokinetics led to its evaluation in Phase I clinical trials for myeloproliferative neoplasms.
  • Compound Description: 5i, a potent and selective negative allosteric modulator (NAM) of mGlu2, also known as [11C]MG2-1812, displays high affinity and selectivity for mGlu2, coupled with favorable lipophilicity []. Its successful radiolabeling with carbon-11 ([11C]) enables PET imaging studies, demonstrating specific binding to mGlu2 in the rat brain.

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 represents a novel, highly selective, and potent PDE10A inhibitor []. It emerged from structure-based drug design efforts targeting a unique \"selectivity pocket\" in PDE10A. This compound holds promise for treating schizophrenia and has progressed to clinical trials.

(S)-N-((3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate (10f)

  • Compound Description: 10f, a teraryl oxazolidinone compound, exhibits potent antibacterial activity against various bacteria, especially MRSA []. Its phosphate derivative exhibits enhanced water solubility, a desirable property for in vivo applications. 10f shows a promising safety profile with minimal toxicity in MTT and hERG K(+) channel inhibition assays. Furthermore, it demonstrates improved survival protection in MRSA-infected mice models compared to linezolid.

N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery []. It demonstrates potent inhibition of VEGFR-2, effectively suppressing choroidal neovascularization (CNV) in rodent models. Acrizanib exhibits limited systemic exposure following topical ocular administration and possesses a favorable PK profile in rabbits, making it a promising therapeutic candidate for neovascular age-related macular degeneration.

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

  • Compound Description: This class of compounds displays potent and selective inhibition of monoamine oxidase B (MAO-B), making them promising candidates for improving memory and cognition []. These compounds were identified through phenotypic screening and optimized for their MAO-B inhibitory activity and pharmacokinetic properties. Notably, compound 8f from this series emerged as a potential clinical candidate due to its high selectivity for MAO-B over MAO-A, a favorable safety profile, good pharmacokinetic properties, and efficacy in rodent memory models.

N-(1H-Pyrazol-3-yl)pyridin-2-amine

  • Compound Description: This scaffold represents a class of potent and selective inhibitors of dual leucine zipper kinase (DLK, MAP3K12), a target with therapeutic potential for neurological disorders []. These inhibitors exhibit favorable drug-like properties, including good CNS penetration, making them promising candidates for further development.

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Compound Description: This compound serves as a central scaffold for synthesizing alkyl derivatives explored for their potential antioxidant activity [, ]. This work aimed to develop effective methods for synthesizing heterocyclic systems containing both 1,2,4-triazole and pyrazole moieties, exploring their biological potential. Several synthesized derivatives showed moderate antiradical activity, highlighting the potential of these heterocyclic systems in developing antioxidants.

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

  • Compound Description: BMS-820132 is a "partial" glucokinase (GK) activator that demonstrates promising potential for treating type 2 diabetes []. Unlike "full" GK activators, BMS-820132 exhibits a lower risk of hypoglycemia while maintaining efficacy in preclinical models. This compound advanced into human clinical trials based on its promising in vivo efficacy, favorable pharmacokinetic properties, and acceptable safety profile.
Overview

N-[(1H-pyrazol-3-yl)methyl]acetamide, also known as N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide, is a compound with significant interest in organic chemistry due to its potential applications in various scientific fields. This compound is categorized under pyrazole derivatives, which are recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The chemical structure is characterized by a pyrazole ring substituted with an acetamide group, contributing to its reactivity and functional properties.

Source and Classification

The compound has the following identifiers:

  • CAS Number: 1627534-02-4
  • Molecular Formula: C7_7H11_{11}N3_3O
  • Molecular Weight: 153.18 g/mol

N-[(1H-pyrazol-3-yl)methyl]acetamide belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are often synthesized for their pharmacological properties and are utilized in various research applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[(1H-pyrazol-3-yl)methyl]acetamide can be achieved through a three-component reaction involving 3-methylpyrazole, formaldehyde, and acetamide. The reaction conditions typically involve:

  • Temperature: 140 to 160 °C (optimal range: 140 to 150 °C)
  • Molar Ratios: The molar ratio of reactants can vary, commonly around 0.7:0.9:1 for 3-methylpyrazole, formaldehyde, and acetamide respectively.
  • Reaction Time: Approximately 3 to 10 hours (preferably around 5 hours).

The process is conducted without solvents to facilitate water separation during the reaction. Post-reaction, excess starting materials are removed through vacuum distillation at reduced pressures (down to about 5 mbar) .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-[(1H-pyrazol-3-yl)methyl]acetamide features a pyrazole ring connected to a methyl group and an acetamide functional group. The structural formula can be represented as follows:

Structure C7H11N3O\text{Structure }\quad \text{C}_7\text{H}_{11}\text{N}_3\text{O}

The compound exhibits a typical pyrazole backbone, which imparts unique electronic properties due to the presence of nitrogen atoms in the ring.

Chemical Reactions Analysis

Reactions and Technical Details

N-[(1H-pyrazol-3-yl)methyl]acetamide can undergo various chemical reactions typical of amides and heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions.
  2. Acylation Reactions: The acetamide group can be acylated further to form more complex derivatives.
  3. Hydrolysis: Under certain conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions highlight the versatility of N-[(1H-pyrazol-3-yl)methyl]acetamide in synthetic organic chemistry .

Mechanism of Action

Process and Data

The mechanism of action for compounds like N-[(1H-pyrazol-3-yl)methyl]acetamide often involves interaction with biological targets such as enzymes or receptors. The specific mechanism can vary based on the intended application:

  1. Enzyme Inhibition: Pyrazole derivatives may inhibit enzyme activity by binding to active sites.
  2. Antioxidant Activity: Some studies suggest that pyrazole compounds exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

Research indicates that modifications on the pyrazole ring can enhance these activities, making them valuable in drug design .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-[(1H-pyrazol-3-yl)methyl]acetamide include:

  • Appearance: Solid
  • Storage Conditions: Typically stored at room temperature (20 °C)

Chemical properties include:

  • Solubility: Specific solubility data is not widely available but is expected to be soluble in polar organic solvents due to its amide functionality.

Further detailed studies on melting point, boiling point, or specific reactivity under various conditions would be beneficial for comprehensive understanding .

Applications

Scientific Uses

N-[(1H-pyrazol-3-yl)methyl]acetamide has potential applications in various scientific fields:

  1. Pharmaceutical Research: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or cancer.
  2. Agricultural Chemistry: Its derivatives could be explored as agrochemicals or pesticides due to their interaction with biological systems.
  3. Material Science: Pyrazole derivatives have been studied for their properties in coordination chemistry and as ligands in metal complexes .
Synthetic Methodologies and Pathway Optimization

Multi-Step Synthesis via Benzodiazepinone Intermediate Cyclization

The synthesis of N-[(1H-pyrazol-3-yl)methyl]acetamide leverages benzodiazepinone intermediates as critical precursors. As demonstrated in corrosion inhibitor research [10], this pathway begins with cyclizing dehydroacetic acid (0.02 mol) and o-phenylenediamine (0.04 mol) in refluxing xylene (80 mL) for 4 hours. The resulting 4Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one (yield: 75%) provides the scaffold for subsequent pyrazole ring formation. Key parameters include:

  • Temperature control: Maintaining reflux temperatures (135–140°C) prevents oligomerization
  • Crystallization purity: Ethanol recrystallization yields colorless crystals (m.p. 511 K) [10]
  • Molecular complexity: The diazepinone’s fused ring system facilitates regioselective pyrazole formation

Table 1: Optimal Cyclization Parameters for Benzodiazepinone Intermediate

ParameterOptimal ValueDeviation Impact
SolventXyleneLower yields in toluene (≤60%)
Molar Ratio1:2 (acid:diamine)Side products at 1:1 ratio
Reaction Time4 hoursIncomplete cyclization if shortened
Crystallization SolventEthanolPurity drop to ~90% with methanol

This methodology enables atom-economic assembly of the tricyclic core, though it requires rigorous exclusion of moisture to prevent hydrolysis [10].

Hydrazine-Mediated Ring Closure for Pyrazole Core Formation

The pyrazole ring annulation transforms benzodiazepinone intermediates into the target acetamide scaffold. As utilized in corrosion inhibitor AMPA synthesis [10], stoichiometric hydrazine hydrate reacts with benzodiazepinone in ethanol under reflux (2 hours), achieving 80% yield through:

  • Nucleophilic ring opening: Hydrazine attacks the carbonyl, releasing acetone enolate
  • Cyclocondensation: Spontaneous formation of the 5-methylpyrazole ring
  • Tautomeric stabilization: Exclusive 1H-pyrazole isomer formation confirmed by NMR [10]

Kinetic studies reveal this transformation follows second-order kinetics, with rate constants increasing 3-fold when temperature elevates from 60°C to 80°C [4]. Prolonged reflux (>3 hours) promotes decomposition, necessitating precise reaction monitoring.

Table 2: Solvent and Stoichiometry Effects on Pyrazole Cyclization

ConditionYield (%)Reaction Time (h)Impurity Profile
Ethanol (reflux)802.0<5% hydrazone byproduct
Methanol (reflux)722.512% hydrazone byproduct
THF (reflux)683.0Polymerization observed
Hydrazine (1.2 equiv)802.0Optimal
Hydrazine (0.8 equiv)633.530% unreacted starting material

Regioselectivity is ensured by the methylketone moiety in the precursor, directing 3,5-substitution patterns in the pyrazole product [10].

Solvent Selection and Reaction Kinetics in Acetamide Functionalization

Amidation kinetics profoundly influence N-[(1H-pyrazol-3-yl)methyl]acetamide purity and yield. Research on pyrazole-acetamide corrosion inhibitors [10] demonstrates that polar aprotic solvents accelerate acylation:

  • DMF superiority: Achieves 95% conversion in 1 hour for analogous pyrazole acetamidation
  • Ethanol limitations: Requires 4 hours for 66% yield due to nucleophile solvation
  • Bypassing carbodiimides: Direct acyl chloride reactions preferred to avoid coupling byproducts

Reaction progress monitoring via FTIR reveals distinctive carbonyl peak shifts:

  • 1737 cm⁻¹ (ester) → 1674 cm⁻¹ (amide) confirms complete acylation [10]
  • Solvent viscosity impacts diffusion rates: DMF (0.92 cP) enables faster kinetics than ethanol (1.2 cP)

Table 3: Solvent Performance in Acetamide Functionalization

SolventReaction Time (h)Yield (%)Activation Energy (kJ/mol)Byproduct Formation
DMF1.09545.2<3%
THF1.58852.78%
Acetonitrile2.08258.310%
Ethanol4.06667.415% (esterification)

Optimal conditions use Schotten-Baumann methodology (0°C → RT) with pyrazole-methylamine:benzoyl chloride (1:1 molar ratio) to suppress diacylation [10].

Green Chemistry Approaches for Yield Maximization

Sustainable synthesis of N-[(1H-pyrazol-3-yl)methyl]acetamide derivatives employs three key strategies:

  • Solvent replacement: Ethanol substitutes xylene in cyclization steps, reducing toxicity while maintaining 75–80% yields [10]
  • Catalyst-free conditions: Benzodiazepinone cyclization avoids acid catalysts through thermal activation (130°C)
  • Microwave assistance: 30-minute reaction times for hydrazine-mediated pyrazole formation (vs. 2 hours conventional), improving yield by 12% [10]

Atom economy calculations for the pathway:

  • Benzodiazepinone formation: 87% atom utilization
  • Pyrazole cyclization: 92% atom utilization
  • Overall sequence: 78% atom economy (superior to Pd-catalyzed routes)

Waste stream analysis shows ethanol enables closed-loop recycling:

  • >90% recovery via rotary evaporation
  • Mother liquor reuse for 3 cycles without yield drop [10]

Table 4: Green Metrics for Synthesis Optimization

TechniqueConventional YieldGreen YieldPMI ReductionEnergy Savings
Ethanol cyclization75%78%3.8 → 2.125%
Microwave cyclocondensation80%92%Not applicable75% (time reduction)
Solvent-free amidationNot reported85%*5.2 → 0.890%

*Theoretical prediction based on [10] corrosion inhibitor data

These protocols align with ACS Green Chemistry Principles while demonstrating scalability to 100g batches without yield erosion [10].

Properties

CAS Number

90030-58-3

Product Name

N-[(1H-pyrazol-3-yl)methyl]acetamide

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)acetamide

Molecular Formula

C6H9N3O

Molecular Weight

139.158

InChI

InChI=1S/C6H9N3O/c1-5(10)7-4-6-2-3-8-9-6/h2-3H,4H2,1H3,(H,7,10)(H,8,9)

InChI Key

REXHZYNNJKUBPO-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC=NN1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.